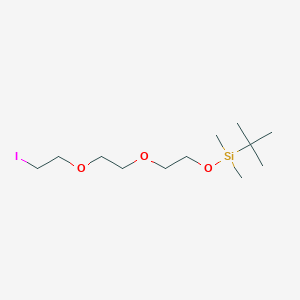

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

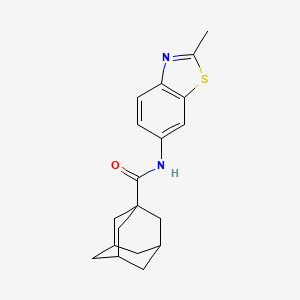

Molecular Structure Analysis

The molecular structure of “2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide” includes a silicon atom bonded to a t-butyl group and two methyl groups, an iodine atom, and an ether group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide” include a boiling point of 74-80℃ (at 17 Torr), a density of 0.890, and a refractive index of 1.430 . It is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .Wissenschaftliche Forschungsanwendungen

Multifunctional Reagent in Synthesis

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide is utilized as a reagent in chemical synthesis. For instance, in one study, trimethylsilyl iodide, a related compound, was used in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, involving silylation and nucleophilic substitution/cyclization processes (Khalafi‐Nezhad, Nourisefat, & Panahi, 2014).

Catalyst in Polymerization Processes

This compound plays a role in polymerization reactions. Research shows that trimethylsilyl iodide (TMSI) accelerates the group transfer polymerization of n-butyl acrylate, demonstrating its potential as a catalyst in polymer chemistry (Zhuang & Mueller, 1995).

In the Preparation of Nucleoside Derivatives

It is also used in the regioselective protection of the 2′-hydroxyl group of N-acyl-3′,5′-O-di(t-butyl)silanediylnucleoside derivatives, indicating its importance in the modification of nucleosides, which are key components in genetic material (Wada et al., 1995).

Role in Organic Synthesis

Additionally, this compound is involved in the synthesis of various organic compounds. For example, it was used for the selective protection of the allylic alcohol double bond in the preparation of labeled morphine and codeine derivatives (Seltzman et al., 1998).

In Halo Aldol Reactions

It's instrumental in halo aldol reactions, as demonstrated in a study where trimethylsilyl iodide was used for the generation of 1-iodo-3-siloxy-1,3-butadienes, which are key intermediates in the synthesis of β-iodo-α,β-unsaturated-β′-hydroxyketones (Wei et al., 2004).

In Alkylation Reactions

This compound plays a role in alkylation reactions, such as in the synthesis of carbon-11 labeled diprenorphine, a radioligand for positron emission tomography studies of opiate receptors (Lever et al., 1987).

As a Chemosensor

It is also involved in the development of chemosensors. A rhodamine-based compound, structurally related to 2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide, was used as a dual chemosensor for Al3+ and Zn2+ ions (Roy et al., 2019).

Eigenschaften

IUPAC Name |

tert-butyl-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27IO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRRLSCDPRSFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27IO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)

![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)

![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)